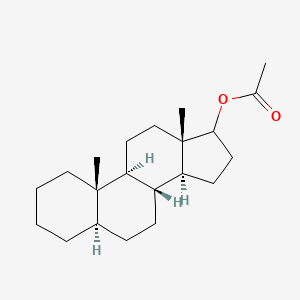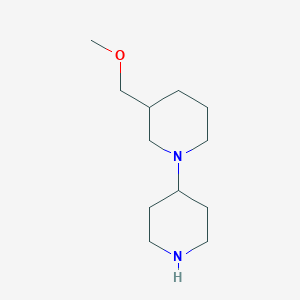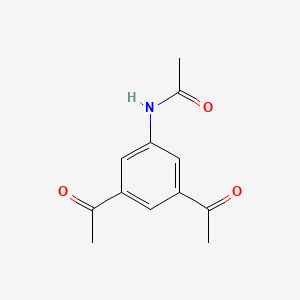![molecular formula C9H8FNO2 B13405859 Methyl [(3-fluorophenyl)methylidene]carbamate CAS No. 917752-19-3](/img/structure/B13405859.png)
Methyl [(3-fluorophenyl)methylidene]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(E)-(3-fluorophenyl)methylene]carbamate is a chemical compound with the molecular formula C9H8FNO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of a fluorophenyl group and a methylene bridge, making it a unique and interesting subject for chemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(E)-(3-fluorophenyl)methylene]carbamate can be achieved through various methods. One common approach involves the reaction of 3-fluorobenzaldehyde with methyl carbamate in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions, with the formation of the desired product being facilitated by the presence of a suitable solvent like tetrahydrofuran .
Industrial Production Methods
On an industrial scale, the production of methyl [(E)-(3-fluorophenyl)methylene]carbamate may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity, thereby optimizing the overall efficiency of the production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl [(E)-(3-fluorophenyl)methylene]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while reduction can produce fluorophenyl amines or alcohols .
Aplicaciones Científicas De Investigación
Methyl [(E)-(3-fluorophenyl)methylene]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of methyl [(E)-(3-fluorophenyl)methylene]carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl carbamate
- Ethyl [(E)-(3-fluorophenyl)methylene]carbamate
- Propyl [(E)-(3-fluorophenyl)methylene]carbamate
Uniqueness
Methyl [(E)-(3-fluorophenyl)methylene]carbamate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
917752-19-3 |
|---|---|
Fórmula molecular |
C9H8FNO2 |
Peso molecular |
181.16 g/mol |
Nombre IUPAC |
methyl N-[(3-fluorophenyl)methylidene]carbamate |
InChI |
InChI=1S/C9H8FNO2/c1-13-9(12)11-6-7-3-2-4-8(10)5-7/h2-6H,1H3 |
Clave InChI |
OCOJHVHJLQEMFK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N=CC1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid](/img/structure/B13405782.png)



![[(3S,9S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405803.png)



![N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide](/img/structure/B13405831.png)
![5-Fluoro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B13405837.png)



